molecular formula C17H21NO B2553506 N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine CAS No. 893576-42-6

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine

Cat. No.: B2553506
CAS No.: 893576-42-6
M. Wt: 255.361
InChI Key: CCCYAJFXIRKIRB-UHFFFAOYSA-N
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Description

N-[(2-Methoxynaphthalen-1-yl)methyl]cyclopentanamine is a synthetic organic compound featuring a cyclopentanamine core linked via a methylene bridge to a 2-methoxynaphthalene ring system. This molecular architecture, characterized by the naphthalene group providing significant hydrophobicity and potential π- stacking interactions, is often explored in medicinal chemistry for developing pharmacologically active molecules. While the specific biological profile and mechanism of action for this exact compound require further research, structural analogs featuring substituted cyclopentanamines and naphthalene systems have been investigated for various therapeutic applications, including as potential antithrombotic agents . Researchers value this compound as a versatile chemical building block, with the cyclopentyl group contributing conformational restraint and the methoxynaphthalene moiety serving as a key hydrophobic pharmacophore. The compound is presented for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-19-17-11-10-13-6-2-5-9-15(13)16(17)12-18-14-7-3-4-8-14/h2,5-6,9-11,14,18H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYAJFXIRKIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as Xantphos enhances catalytic activity.
  • Base : Potassium tert-butoxide (t-BuOK) in toluene at 80–100°C facilitates deprotonation and coupling.
  • Solvent : Anhydrous toluene or 1,4-dioxane ensures optimal solubility and reactivity.

Table 1: Palladium-Catalyzed Coupling Parameters

Component Specification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base t-BuOK (2 equiv)
Temperature 90°C
Reaction Time 12–18 hours
Yield* 60–75% (theoretical estimate)

*Reported yields for analogous C–N coupling reactions.

Reductive Amination Strategy

Reductive amination offers a one-pot method for combining carbonyl precursors with amines. For this compound, 2-methoxynaphthalene-1-carbaldehyde and cyclopentanamine could undergo condensation followed by reduction.

Critical Steps and Reagents

  • Condensation : The aldehyde and amine form an imine intermediate in the presence of molecular sieves to sequester water.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine in methanol at room temperature.

Table 2: Reductive Amination Optimization

Parameter Condition
Solvent Methanol
Reducing Agent NaBH₃CN (1.5 equiv)
Acid Catalyst Acetic acid (0.1 equiv)
Temperature 25°C
Reaction Time 24 hours
Yield* 50–65%

*Based on similar naphthalene-derived reductive aminations.

Nucleophilic Substitution Pathways

A direct alkylation approach involves reacting 2-methoxynaphthalen-1-ylmethyl bromide with cyclopentanamine under basic conditions. This method leverages the electrophilicity of the benzylic bromide.

Key Considerations

  • Base Selection : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) neutralizes HBr, driving the reaction forward.
  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may require elevated temperatures.

Table 3: Alkylation Reaction Profile

Variable Specification
Substrate 2-Methoxynaphthalen-1-ylmethyl bromide
Nucleophile Cyclopentanamine (1.2 equiv)
Base DIPEA (2.0 equiv)
Solvent DMF
Temperature 60°C
Yield* 55–70%

*Theoretical yields extrapolated from benzylamine alkylations.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

Method Advantages Limitations
Palladium-Catalyzed High regioselectivity Costly catalysts, air-sensitive
Reductive Amination One-pot synthesis Requires aldehyde precursor
Nucleophilic Substitution Simple conditions Limited substrate availability

The palladium-catalyzed route offers superior selectivity but demands rigorous anhydrous conditions. Reductive amination avoids pre-functionalized halides but depends on aldehyde stability. Nucleophilic substitution is operationally straightforward but may require synthesis of the benzylic bromide intermediate.

Industrial-Scale Considerations

Large-scale production necessitates optimizing cost, safety, and yield. Continuous flow reactors could enhance the palladium-catalyzed method by improving heat transfer and reducing catalyst loading. Alternatively, telescoped reductive amination in a mixed-solvent system (e.g., methanol/water) might streamline purification.

Table 5: Industrial Process Parameters

Factor Optimization Strategy
Catalyst Recycling Immobilized Pd on carbon
Solvent Recovery Distillation loops
Byproduct Management Acidic aqueous washes

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: The methoxy group can undergo oxidation to form naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The naphthalene ring may be reduced under hydrogenation conditions, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The amine group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO4, CrO3Naphthoquinones
ReductionH2 (Pd/C)Dihydronaphthalene derivatives
SubstitutionAlkyl halides, acyl chloridesN-substituted cyclopentanamine derivatives

Biological Applications

1. Antimicrobial Activity:
Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting its potential use in treating infections.

2. Anticancer Properties:
In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve DNA intercalation and modulation of enzyme activity.

3. Neurotransmitter Interaction:
The compound's structural similarity to other bioactive compounds suggests interactions with neurotransmitter systems, which could lead to neuroactive effects.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential candidate for infection treatment
AnticancerInhibits cancer cell proliferation in vitro
Neurotransmitter InteractionPossible modulation of neurotransmitter systems

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

1. In Vitro Studies:
Research has demonstrated that this compound inhibits the growth of various cancer cell lines, indicating its potential role as an anticancer drug.

2. Receptor Binding Studies:
Initial assessments suggest that the compound may bind to specific receptors involved in neurotransmission, which could explain its neuroactive properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The methoxynaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclopentanamine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Applications/Notes Reference
N-[(4-Methoxynaphthalen-1-yl)methyl]cyclopentanamine C₁₈H₂₁NO 4-methoxy substitution on naphthalene Commercial availability; positional isomer
N-{[7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine C₂₈H₂₈N₂O₃ Benzofuran core with dual methoxy groups Synthesized via reductive amination; potential bioactivity
N-[(2-Fluoro-5-methylphenyl)methyl]cyclopentanamine C₁₃H₁₈FN Fluorine and methyl substituents on benzene Studied for physicochemical properties
N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine C₁₉H₂₂FNO Pyridine ring; 11C-labeled methoxy group PET tracer for NMDA receptor imaging
N-(4-Chlorobenzyl)cyclopentanamine C₁₂H₁₆ClN Chlorobenzyl substituent Simpler analog; commercial availability
N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)cyclopentanamine C₁₄H₂₃N₂ Pyrrole heterocycle Heterocyclic variation; unknown bioactivity

Key Differences and Implications

  • Substitution at the 2-position (methoxy) vs. 4-position (in ) may alter steric hindrance and electronic effects, influencing receptor binding.
  • Substituent Effects: Fluorine in increases electronegativity and may improve metabolic stability compared to methoxy groups. The 11C-labeled methoxy group in enables positron emission tomography (PET) imaging, highlighting the importance of radiolabeling in diagnostic applications.
  • Heterocyclic Variations :

    • Pyrrole-containing analogs () introduce nitrogen-based polarity, which could affect solubility and target selectivity.

Biological Activity

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H17NC_{15}H_{17}N and a molecular weight of 255.35 g/mol. The compound consists of a cyclopentanamine backbone substituted with a methoxynaphthalene group, which is crucial for its biological activity.

Property Value
Molecular FormulaC15H17NC_{15}H_{17}N
Molecular Weight255.35 g/mol
StructureCyclopentanamine with methoxynaphthalene substitution

Synthesis

The synthesis of this compound typically involves the following steps:

  • Deprotonation : The cyclopentanamine is deprotonated using a suitable base.
  • Nucleophilic Substitution : The deprotonated amine reacts with 2-methoxynaphthalene to form the target compound.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, particularly in pharmacology:

  • Antimicrobial Activity : Research has suggested potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent .
  • Neurotransmitter Interaction : Its structural similarity to other biologically active compounds suggests interactions with neurotransmitter systems, although specific mechanisms remain to be elucidated .

The mechanism of action of this compound involves several pathways:

  • DNA Intercalation : The methoxynaphthalene moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : The cyclopentanamine group can modulate the activity of various enzymes and receptors, leading to biological effects such as cytotoxicity and inhibition of cell growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer drug.
  • Receptor Binding Studies : Initial assessments indicate that the compound may bind to specific receptors involved in neurotransmission, which could explain its potential neuroactive properties .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Molecular Formula Key Features
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamineC15H17NC_{15}H_{17}NSimilar methoxy substitution but different position on the naphthalene ring
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamineC15H17NC_{15}H_{17}NSmaller cyclic structure; potential differences in reactivity and biological activity
N,N-Dimethyl-N-(2-methoxynaphthalen-1-yl)methylamineC16H19NC_{16}H_{19}NContains additional dimethyl substitution; may exhibit different solubility and interaction profiles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination between 2-methoxy-1-naphthaldehyde and cyclopentanamine. Alternatively, alkylation of cyclopentanamine with a brominated 2-methoxynaphthalene derivative (e.g., using propargyl bromide in DMF with K₂CO₃ as a base) is feasible . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysts : Use of NaBH₄ or Pd/C for reductive steps .
  • Purification : Column chromatography or HPLC (≥95% purity) for isolating the product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.7–8.2 ppm for naphthalene), methoxy group (δ ~3.8 ppm), and cyclopentane multiplet (δ 1.3–2.0 ppm) .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (amine, ~3300 cm⁻¹) .

Q. What are the preliminary toxicological considerations for handling this compound?

  • Methodological Answer :

  • In vitro assays : Test hepatic/renal cytotoxicity using HepG2 or HEK293 cell lines (IC₅₀ values).
  • Predictive models : QSAR tools to estimate acute toxicity (e.g., LD₅₀) based on naphthalene derivatives .
  • Safety protocols : Use fume hoods, PPE, and avoid dermal exposure due to structural similarity to aromatic amines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to CNS targets like NMDA or mGluR receptors?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GluN2B NMDA (PDB: 3QEL) or mGluR2 (PDB: 6N4W).
  • MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) in GROMACS .
  • Pharmacophore mapping : Identify critical moieties (e.g., methoxynaphthyl for π-π stacking) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer :

  • Crystallography : Use SHELXL for refinement; address twinning or disorder via PLATON validation .
  • Data reconciliation : Compare DFT-calculated NMR shifts (Gaussian 16) with experimental data to identify conformational discrepancies .

Q. How can in vitro metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • Liver microsomes : Incubate with human/rat microsomes (NADPH cofactor) and monitor degradation via LC-MS/MS.
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Metabolite ID : High-resolution MS (Orbitrap) to detect hydroxylated or demethylated products .

Q. What experimental designs optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis.
  • HPLC resolution : Chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .

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